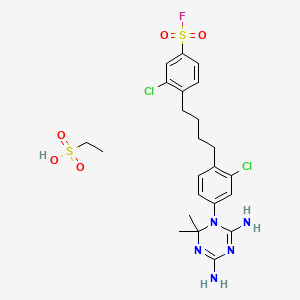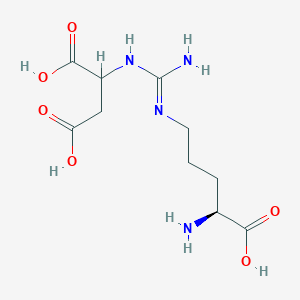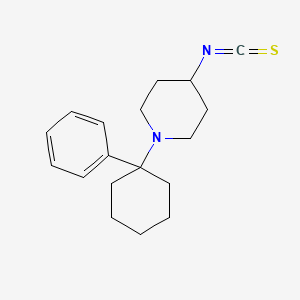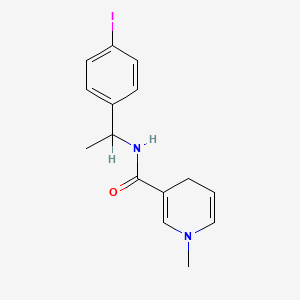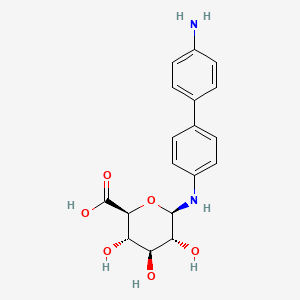![molecular formula C14H17N5O B1206244 N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA CAS No. 61310-12-1](/img/structure/B1206244.png)
N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential biological activity and utility in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” typically involves the reaction of appropriate pyridine and pyrimidine derivatives with a urea precursor. Common synthetic routes may include:
Step 1: Preparation of the pyridine and pyrimidine intermediates through standard organic synthesis techniques.
Step 2: Coupling of these intermediates with a urea derivative under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Formation of reduced products using reducing agents.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Pathway Involvement: Participation in biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea Derivatives: Compounds with similar urea-based structures.
Pyridine and Pyrimidine Compounds: Molecules containing pyridine or pyrimidine rings.
Uniqueness
The uniqueness of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
61310-12-1 |
|---|---|
Formule moléculaire |
C14H17N5O |
Poids moléculaire |
271.32 g/mol |
Nom IUPAC |
1-tert-butyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-6-9-16-12(17-11)10-4-7-15-8-5-10/h4-9H,1-3H3,(H2,16,17,18,19,20) |
Clé InChI |
OBXXCFFJBAUAAE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
SMILES canonique |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
| 61310-12-1 | |
Synonymes |
Win 40882 Win-40,882 Win-40882 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


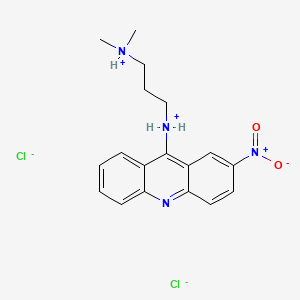
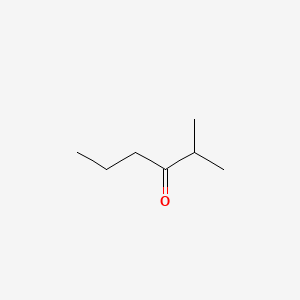

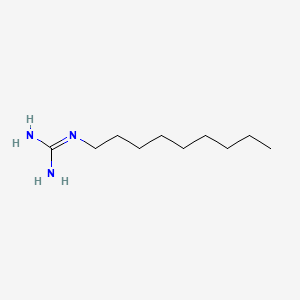

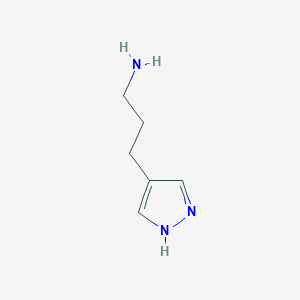
![4-Ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1206171.png)
